1-Pentanesulfonic acid
Overview
Description
1-Pentanesulfonic acid, also known as Amyl sulfonic acid or Valeric acid, is an aliphatic sulfonic acid . It has a five-carbon chain (which is where “penta-” comes from) and a sulfonic acid group attached (-SO3H), which is a strong acid group . Its molecular formula is C5H12O3S . This compound is often used as an ion pairing reagent in reverse-phase chromatography .
Synthesis Analysis
1-Pentanesulfonic acid is used in the synthesis of a variety of chemical compounds in laboratory and industrial settings . It is also used as an ion-pairing reagent in high performance liquid chromatography (HPLC), where it helps retain analytes with ionic properties on a reverse phase column by forming a neutral ion pair .Molecular Structure Analysis
The molecular formula of 1-Pentanesulfonic acid is C5H12O3S . It has an average mass of 152.212 Da and a monoisotopic mass of 152.050720 Da .Chemical Reactions Analysis
1-Pentanesulfonic acid is often used as an ion pairing reagent in reverse-phase chromatography . As an ion-pairing reagent, it helps retain analytes with ionic (particularly cationic) properties on a reverse phase column by forming a neutral ion pair .Physical And Chemical Properties Analysis
1-Pentanesulfonic acid is a crystalline solid . It has a high solubility in water . It has a UV Absorption at 210 nm: 1.00AU max, at 220 nm: 0.10AU max, at 254 nm: 0.06AU max, and at 280 nm: 0.06AU max .Scientific Research Applications
1. Chromatographic Applications
1-Pentanesulfonic acid demonstrates significant utility in chromatography, particularly in high-performance liquid chromatography (HPLC). For example, Proksch et al. (1994) utilized it in ion-pairing chromatography for the detection and separation of the anthrapyrazole CI-941 and its metabolites in serum and urine. This method allowed for precise measurement and separation of drug metabolites, indicating the compound's effectiveness in analytical chemistry (Proksch, Blanz, Zeller, & Ehninger, 1994).
2. Biofuels Research
In the field of biofuels, 1-pentanesulfonic acid has been implicated in research related to pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, as detailed by Cann and Liao (2009). These isomers, including 1-pentanol and pentenol, have potential applications as biofuels, underscoring the broader scope of 1-pentanesulfonic acid in renewable energy research (Cann & Liao, 2009).
3. Chemical Synthesis
Machetti et al. (2002) explored the synthesis of taurine analogues from alkenes, including the preparation of trans 2-aminocyclopentanesulfonic acid from cyclopentene. This study highlights the versatility of 1-pentanesulfonic acid derivatives in organic synthesis and the development of bioactive compounds (Machetti et al., 2002).
4. Diesel Engine Performance and Emissions
Research by Santhosh et al. (2020) focused on the performance and emission characteristics of a diesel engine fueled with 1-pentanol/diesel blends. Their study provides insight into how such blends affect engine performance and emissions, contributing to the understanding of alternative fuels in automotive engineering (Santhosh, Kumar, Radheshyam, & Sanjay, 2020).
5. Polymer Science
Liao and Weber (1991) conducted a study on the synthesis of poly(1-methyl-1-phenyl-1-silapentane), a polymer derived from 1-methyl-1-phenyl-1-sila-cis-pent-3-ene. This research contributes to the field of polymer science, demonstrating the potential of 1-pentanesulfonic acid derivatives in the development of new materials (Liao & Weber, 1991).
Mechanism of Action
Safety and Hazards
1-Pentanesulfonic acid should be handled with appropriate care, considering its physical and chemical properties, and potential hazards . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .
properties
IUPAC Name |
pentane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQRCOMHVBLQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22767-49-3 (hydrochloride salt) | |
Record name | 1-Pentanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035452303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90188967 | |
Record name | 1-Pentanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentanesulfonic acid | |
CAS RN |
35452-30-3 | |
Record name | 1-Pentanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035452303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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